8-Methyl-2-(1-piperidinyl)-2-azaspiro(4.5)decane-1,3-dione
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Overview
Description
8-Methyl-2-(1-piperidinyl)-2-azaspiro(4.5)decane-1,3-dione is a synthetic organic compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. The presence of the piperidine ring and the azaspirodecane core makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(1-piperidinyl)-2-azaspiro(4.5)decane-1,3-dione typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of 1,5-diaminopentane.
Spirocyclization: The spiro linkage is formed by reacting a suitable diketone with the piperidine derivative under acidic or basic conditions. This step often requires careful control of temperature and pH to ensure the correct formation of the spiro center.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow systems to optimize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
8-Methyl-2-(1-piperidinyl)-2-azaspiro(4.5)decane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 8-Methyl-2-(1-piperidinyl)-2-azaspiro(4.5)decane-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets include neurotransmitter receptors, enzymes, and ion channels. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-2-(1-pyrrolidinyl)-2-azaspiro(4.5)decane-1,3-dione: Similar structure but with a pyrrolidine ring instead of piperidine.
8-Methyl-2-(1-morpholinyl)-2-azaspiro(4.5)decane-1,3-dione: Contains a morpholine ring, offering different electronic and steric properties.
8-Methyl-2-(1-piperazinyl)-2-azaspiro(4.5)decane-1,3-dione: Features a piperazine ring, which can influence its pharmacological profile.
Uniqueness
What sets 8-Methyl-2-(1-piperidinyl)-2-azaspiro(4.5)decane-1,3-dione apart is its specific combination of the piperidine ring and the azaspirodecane core. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
85179-85-7 |
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Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
8-methyl-2-piperidin-1-yl-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C15H24N2O2/c1-12-5-7-15(8-6-12)11-13(18)17(14(15)19)16-9-3-2-4-10-16/h12H,2-11H2,1H3 |
InChI Key |
FRACVLQDPLEVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)N(C2=O)N3CCCCC3 |
Origin of Product |
United States |
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